physicochemical properties of 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid
physicochemical properties of 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid
Introduction: A Modern Building Block in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for optimizing pharmacological profiles. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's electronic and lipophilic character, often enhancing metabolic stability, binding affinity, and membrane permeability. 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid emerges as a valuable building block, merging the conformational rigidity and three-dimensional topology of a cyclohexane scaffold with the potent physicochemical influence of a CF₃ group.
This guide provides a comprehensive analysis of the core physicochemical properties of this compound. Understanding these characteristics—acidity (pKa), lipophilicity (logP), and solubility—is not merely an academic exercise. It is fundamental to predicting a molecule's behavior in biological systems, guiding formulation strategies, and ultimately, determining its potential as a successful therapeutic agent. We will delve into both the theoretical and practical aspects of these properties, offering field-proven experimental protocols to empower researchers in their own investigations.
Compound Identity and Core Properties
A foundational overview of 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid is essential before dissecting its individual properties. The following table summarizes its key identifiers and computed physicochemical parameters.
| Property | Value | Source |
| IUPAC Name | 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid | [1] |
| CAS Number | 104907-44-0 | [1][2][3][4] |
| Molecular Formula | C₈H₁₁F₃O₂ | [1][2][3][5][6] |
| Molecular Weight | 196.17 g/mol | [1][2][3][5][6] |
| Physical Form | Solid | [6] |
| Predicted pKa | 4.48 ± 0.13 | [5] |
| Computed XLogP3 | 2.5 | [1] |
| Predicted Boiling Point | 233.5 ± 35.0 °C | [5] |
| Predicted Density | 1.292 ± 0.06 g/cm³ | [5] |
Acidity (pKa): The Gateway to Physiological Behavior
The acidity of a molecule, quantified by its pKa value, dictates its ionization state at a given pH. For an acidic compound like this one, the pKa is the pH at which 50% of the molecules are in their ionized (carboxylate) form and 50% are in their neutral (carboxylic acid) form. This equilibrium is critical for drug absorption, as the neutral form is typically more lipid-soluble and better able to cross cell membranes, while the ionized form often exhibits higher aqueous solubility.
The predicted pKa of ~4.48 is noteworthy.[5] The strong electron-withdrawing inductive effect of the trifluoromethyl group, even at the 3-position, stabilizes the conjugate base (carboxylate), thereby increasing the acidity (lowering the pKa) compared to unsubstituted cyclohexanecarboxylic acid (pKa ≈ 4.9). This modulation can significantly influence how the molecule interacts with biological targets and its absorption profile in the acidic environment of the stomach versus the more neutral pH of the intestines.
Authoritative Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration remains the gold-standard method for its precision and reliability in determining pKa values.[7][8] The methodology involves monitoring pH changes as a titrant of known concentration is incrementally added to a solution of the analyte.[9][10]
Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[9]
-
Sample Preparation:
-
Prepare a stock solution of 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid. A typical starting concentration is 1 mM.[9]
-
In a reaction vessel, place a precise volume (e.g., 20 mL) of the sample solution.[9]
-
To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[9]
-
-
Titration Setup:
-
Purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[9]
-
Place the vessel on a magnetic stirrer for continuous mixing and immerse the calibrated pH electrode.
-
-
Titration Process:
-
Make the initial solution acidic by adding 0.1 M HCl until the pH is stable around 1.8-2.0.[9]
-
Begin the titration by adding small, precise increments of a standardized base solution (e.g., 0.1 M NaOH).
-
Record the pH value after each addition, allowing the reading to stabilize before proceeding.
-
Continue the titration until the pH reaches a plateau in the basic range (e.g., pH 12-12.5).[9]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the inflection point of this sigmoid curve.[7] A common and accurate approach is the "half-volume" method, where the pKa is equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.[11]
-
Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[9]
-
Aqueous Solubility: The Foundation of Bioavailability
Aqueous solubility is a fundamental requirement for oral drug absorption. Poor solubility is a primary contributor to low and variable bioavailability, hindering the development of many promising drug candidates. [12]The solubility of 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid is a balance between two opposing forces: the polar, ionizable carboxylic acid group, which promotes interaction with water, and the large, nonpolar trifluoromethylcyclohexane backbone, which disfavors it.
While specific experimental solubility data is not publicly available, we can infer its behavior. The molecule is expected to have low intrinsic solubility in its neutral form (at pH < pKa). However, its solubility will increase significantly at pH values above its pKa (~4.48) as it converts to the more water-soluble carboxylate salt. This pH-dependent solubility profile is a critical consideration for formulation development.
Authoritative Protocol: Thermodynamic Solubility by Shake-Flask Method
The definitive method for determining thermodynamic (or equilibrium) solubility is, once again, the shake-flask method. [12][13]This technique measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Methodology:
-
System Preparation:
-
Prepare a series of aqueous buffers covering the pH range of interest (e.g., pH 1.2, 4.5, 6.8, 7.4) to construct a pH-solubility profile. [14] * The experiment should be conducted at a controlled temperature, typically 37 °C to mimic physiological conditions. [14]2. Equilibration:
-
Add an excess amount of the solid compound to vials containing the different buffers. The presence of undissolved solid must be visible to ensure equilibrium is reached with a saturated solution. [13] * Seal the vials and agitate them on an orbital shaker for an extended period (typically 24-72 hours) to ensure equilibrium is fully established. 3. Sample Separation:
-
After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step and can be achieved by either centrifugation at high speed or filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter plate). 4. Quantification:
-
Carefully take a precise volume of the clear supernatant or filtrate.
-
Dilute the sample if necessary and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.
-
-
Data Reporting:
-
The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
-
The lowest observed solubility, typically found at a pH more than 2 units below the pKa, represents the intrinsic solubility of the neutral species. [13]
-
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a compound.
-
Infrared (IR) Spectroscopy: An FTIR spectrum for this compound is available, providing confirmation of its functional groups. [1]Key expected absorptions include a very broad O-H stretch for the hydrogen-bonded carboxylic acid dimer (centered around 3000 cm⁻¹), a strong and sharp C=O (carbonyl) stretch (~1710 cm⁻¹), aliphatic C-H stretches (~2850-3000 cm⁻¹), and multiple strong C-F stretching bands characteristic of the CF₃ group (typically in the 1100-1300 cm⁻¹ region). [15][16]* Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra are not provided in public databases, the expected NMR signals are predictable and essential for unequivocal structure determination.
-
¹H NMR: Would show complex multiplets for the aliphatic protons on the cyclohexane ring. A single, broad, downfield-shifted proton signal (>10 ppm) would correspond to the acidic proton of the carboxylic acid.
-
¹³C NMR: Would display a signal for the carbonyl carbon (~175-185 ppm), several signals for the sp³ carbons of the ring, and a characteristic quartet for the carbon of the CF₃ group due to coupling with the three fluorine atoms.
-
¹⁹F NMR: Would show a single, sharp signal, as all three fluorine atoms in the CF₃ group are chemically equivalent. This is a powerful tool for confirming the presence and purity of fluorinated compounds.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition by providing an exact mass measurement. The exact mass is calculated as 196.07111408 Da. [1]
Conclusion: A Profile of a Versatile Chemical Tool
3-(Trifluoromethyl)cyclohexane-1-carboxylic acid presents a physicochemical profile of significant interest to the medicinal chemist. Its key features—acidity enhanced by the CF₃ group, moderate lipophilicity, and pH-dependent solubility—are all critical levers that can be used to fine-tune the properties of a larger drug molecule. The carboxylic acid handle provides a ready point for synthetic elaboration into amides, esters, and other functional groups, making it a versatile scaffold for library synthesis. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively leverage the unique attributes of this building block to design and develop next-generation therapeutics with optimized ADME/Tox profiles.
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